cis-(Z)-Flupentixol Dihydrochloride
Overview
Description
Flupenthixol dihydrochloride is a typical antipsychotic drug belonging to the thioxanthene class. It was introduced in 1965 by Lundbeck and is marketed under brand names such as Depixol and Fluanxol . This compound is primarily used to treat schizophrenia and depression . It is available in various forms, including oral tablets and long-acting intramuscular injections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Flupenthixol dihydrochloride is synthesized through a series of chemical reactions involving the thioxanthene nucleus. The synthesis typically involves the following steps:
Formation of the Thioxanthene Nucleus: The thioxanthene nucleus is formed by the reaction of a suitable thioxanthene precursor with a trifluoromethyl group.
Substitution Reaction: The thioxanthene nucleus undergoes a substitution reaction with a piperazine derivative to form the intermediate compound.
Hydrochloride Formation: The intermediate compound is then reacted with hydrochloric acid to form flupenthixol dihydrochloride.
Industrial Production Methods: Industrial production of flupenthixol dihydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: The synthesis is carried out in batch reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Flupenthixol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols.
Major Products:
Oxidation Products: Sulfoxide and sulfone derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Flupenthixol dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
Flupenthixol dihydrochloride exerts its effects primarily through the blockade of central monoamine receptors, especially dopamine receptors. It acts as an antagonist at both D1 and D2 dopamine receptors, which helps in reducing psychotic symptoms . Additionally, at lower doses, it has anxiolytic, antidepressive, and mood-stabilizing effects . The compound’s mechanism of action involves modulation of neurotransmitter levels in the brain, leading to improved mood and reduced anxiety .
Comparison with Similar Compounds
Flupenthixol dihydrochloride is unique in its class due to its dual action as an antipsychotic and antidepressant. Similar compounds include:
Zuclopenthixol: Another thioxanthene derivative with similar antipsychotic properties.
Fluphenazine: A phenothiazine derivative with antipsychotic effects.
Haloperidol: A butyrophenone derivative used to treat schizophrenia.
Uniqueness: Flupenthixol dihydrochloride is unique due to its combined antipsychotic and antidepressant effects, making it suitable for patients with comorbid psychiatric conditions .
Properties
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N2OS.2ClH/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;;/h1-2,4-8,16,29H,3,9-15H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVDQEIIMOZNNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2F3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058737 | |
Record name | Flupentixol dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2413-38-9 | |
Record name | Flupentixol dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazine-1-ethanol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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